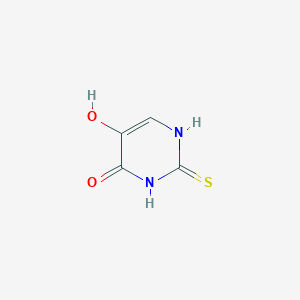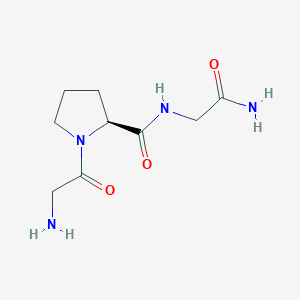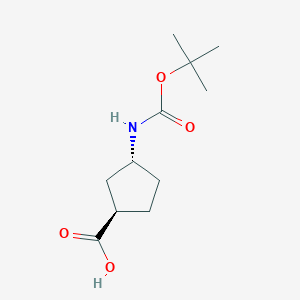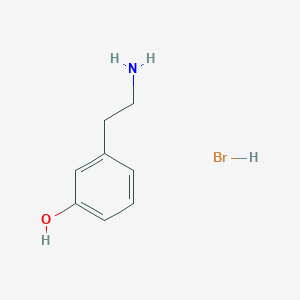
3-(2-氨基乙基)苯酚氢溴酸盐
科学研究应用
间酪胺(氢溴酸盐)在科学研究中具有广泛的应用,包括:
化学: 用作合成各种生物活性化合物的先驱体.
生物学: 研究其作为影响肾上腺素和多巴胺受体的神经调节剂的作用.
医学: 研究其在治疗神经系统疾病中的潜在治疗作用.
作用机制
间酪胺(氢溴酸盐)通过诱导儿茶酚胺(如多巴胺和去甲肾上腺素)的释放发挥作用 . 它作用于肾上腺素和多巴胺受体,影响各种生理过程。 该化合物不能穿过血脑屏障,限制其作用于外周交感神经兴奋剂的作用 .
与相似化合物的比较
间酪胺(氢溴酸盐)与其他微量胺(如对酪胺和 3-甲氧基酪胺)相似 . 它是其对肾上腺素和多巴胺受体特异作用的独特之处。 相似的化合物包括:
对酪胺: 酪胺的另一种位置异构体,具有类似的神经调节作用.
3-甲氧基酪胺: 多巴胺的代谢物,具有不同的生理作用.
生化分析
Biochemical Properties
3-(2-Aminoethyl)phenol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as cyclooxygenase 2 (COX-2) and nuclear factor-kappa B (NF-kB) . These interactions often involve binding to active sites or influencing the enzyme’s activity, leading to changes in cellular processes.
Cellular Effects
The effects of 3-(2-Aminoethyl)phenol hydrobromide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of antioxidant enzymes and influence the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 3-(2-Aminoethyl)phenol hydrobromide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit COX-2 activity, which plays a role in inflammatory responses . Additionally, it can influence gene expression by interacting with transcription factors such as NF-kB, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminoethyl)phenol hydrobromide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Aminoethyl)phenol hydrobromide remains stable under recommended storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-(2-Aminoethyl)phenol hydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant enzyme activity and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and inflammation . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-(2-Aminoethyl)phenol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of phenolic compounds, leading to changes in the levels of metabolites involved in oxidative stress responses . These interactions can have significant implications for cellular health and function.
Transport and Distribution
The transport and distribution of 3-(2-Aminoethyl)phenol hydrobromide within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation . These transport mechanisms ensure that the compound reaches its target sites within the cell, where it can exert its effects.
Subcellular Localization
The subcellular localization of 3-(2-Aminoethyl)phenol hydrobromide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
准备方法
合成路线和反应条件
间酪胺可以通过使用芳香族氨基酸脱羧酶对间酪氨酸进行脱羧合成 . 该过程包括以下步骤:
起始原料: 间酪氨酸
酶: 芳香族氨基酸脱羧酶
反应条件: 反应通常在生理pH和温度下进行。
工业生产方法
已开发出一种高效、绿色、三步生物催化合成方法,用于从角蛋白酸水解废水中丝氨酸生产酪胺 . 该方法涉及:
丝氨酸脱氨酶: 将L-丝氨酸转化为L-酪氨酸。
酪氨酸酚裂解酶: 将L-丝氨酸转化为L-酪氨酸。
酪氨酸脱羧酶: 将L-酪氨酸脱羧为酪胺。
化学反应分析
反应类型
间酪胺(氢溴酸盐)会发生各种化学反应,包括:
氧化: 间酪胺可以被单胺氧化酶 (MAO) 氧化生成 4-羟基苯乙醛.
还原: 它可以被还原以形成不同的衍生物。
取代: 间酪胺可以参与取代反应以形成各种取代衍生物。
常用试剂和条件
氧化: 单胺氧化酶 (MAO) 通常用于氧化反应。
还原: 可以使用硼氢化钠等还原剂。
取代: 各种卤化剂可用于取代反应。
主要产品
氧化: 4-羟基苯乙醛
还原: 间酪胺的还原衍生物
取代: 间酪胺的取代衍生物
相似化合物的比较
m-Tyramine (hydrobromide) is similar to other trace amines such as para-tyramine and 3-methoxytyramine . it is unique in its specific effects on adrenergic and dopaminergic receptors. Similar compounds include:
para-Tyramine: Another positional isomer of tyramine with similar neuromodulatory effects.
3-Methoxytyramine: A metabolite of dopamine with distinct physiological effects.
属性
IUPAC Name |
3-(2-aminoethyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMQGDMHEGTVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38449-59-1 | |
| Record name | 3-(2-aminoethyl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


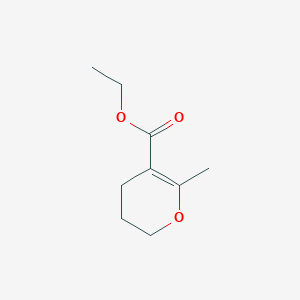
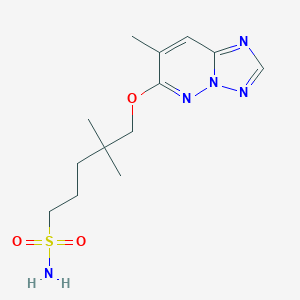
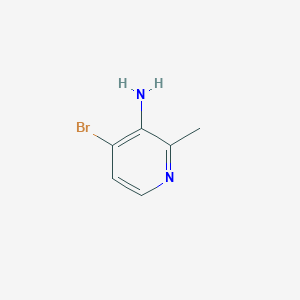
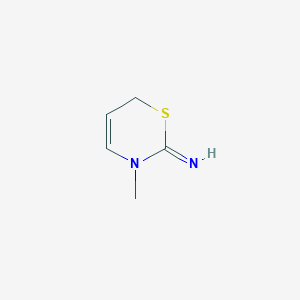
![Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
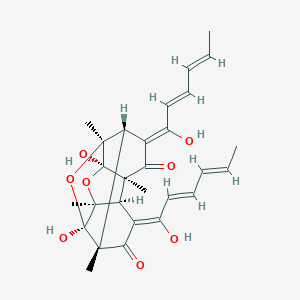


![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)


